molecular formula C23H21N3O2 B7358248 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one

2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one

Katalognummer B7358248
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: SXOOBUSPSWNVHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one, also known as PD153035, is a synthetic organic compound that belongs to the quinazoline family. It was first synthesized in 1994 and is commonly used in scientific research for its ability to inhibit the activity of epidermal growth factor receptor (EGFR).

Wirkmechanismus

2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. It has also been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth and migration of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one is its specificity for EGFR, which makes it a valuable tool for studying the role of this receptor in cancer biology. However, this compound has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.

Zukünftige Richtungen

There are several potential future directions for research involving 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another potential direction is the investigation of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, this compound may have potential applications in combination therapy for cancer, either with other targeted agents or with conventional chemotherapy and radiation therapy.

Synthesemethoden

The synthesis of 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with 2-(2-bromoethyl)phenol to form 2-(2-(2-hydroxyethylamino)ethyl)benzonitrile. This intermediate is then reacted with 1-phenyl-2-(phenylmethoxy)ethanone to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one is widely used in scientific research as a selective inhibitor of EGFR. EGFR is a transmembrane receptor that plays a critical role in cell growth, proliferation, and differentiation. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Eigenschaften

IUPAC Name

2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-22-19-13-7-8-14-20(19)24-23(26-22)25-21(18-11-5-2-6-12-18)16-28-15-17-9-3-1-4-10-17/h1-14,21H,15-16H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOOBUSPSWNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C2=CC=CC=C2)NC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.